molecular formula C28H39NO4 B606850 CX08005

CX08005

Katalognummer: B606850
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CX08005: is a cell-permeable benzoic acid-based compound. It acts as a potent and substrate-competitive inhibitor of two protein tyrosine phosphatases: PTP1B (protein tyrosine phosphatase 1B) and TCPTP (T-cell protein tyrosine phosphatase) . These enzymes play crucial roles in cellular signaling and metabolism.

Vorbereitungsmethoden

Industrial Production:: Similarly, information regarding large-scale industrial production methods for CX08005 remains limited. Researchers primarily focus on its biological activity and applications.

Analyse Chemischer Reaktionen

Durchgeführte Reaktionen:: CX08005 ist an verschiedenen chemischen Reaktionen beteiligt, darunter die substrat-kompetitive Hemmung von PTP1B und TCPTP. Es bindet an die katalytische P-Schleife dieser Enzyme und blockiert so effektiv ihre Aktivität .

Häufige Reagenzien und Bedingungen:: Die spezifischen Reagenzien und Bedingungen, die bei der Synthese oder Modifikation von this compound verwendet werden, sind nicht gut dokumentiert. Seine substrat-kompetitive Natur deutet auf Wechselwirkungen mit den aktiven Zentren von PTPs hin.

Hauptprodukte:: Das Hauptprodukt der Interaktion von this compound mit PTP1B und TCPTP ist die Hemmung ihrer Phosphataseaktivität. Diese Hemmung verstärkt die insulinabhängige zelluläre Signalübertragung und Glukoseaufnahme .

Wissenschaftliche Forschungsanwendungen

Insulin Sensitivity Enhancement

Research has demonstrated that CX08005 improves insulin sensitivity in various animal models. In studies involving diet-induced obesity (DIO) mice and KKAy mice, this compound treatment resulted in:

  • Improved insulin tolerance : After administration, the area under the curve (AUC) for insulin tolerance tests decreased significantly, indicating enhanced insulin sensitivity.
  • Reduction in hepatic lipid accumulation : Measurements of hepatic triglyceride levels showed a marked decrease post-treatment .

Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

In a controlled study, this compound was administered to DIO mice over a period of two weeks. The outcomes included:

  • Decreased plasma triglycerides and total cholesterol : This suggests improved lipid metabolism.
  • Enhanced microcirculation : Observations included increased red blood cell velocity and shear rate in hepatic central veins and sinusoids .

Summary of Findings

ParameterBefore TreatmentAfter TreatmentSignificance
AUC (Insulin Tolerance Test)ElevatedDecreasedp < 0.01
Hepatic Triglycerides (mg/g)HighReducedp < 0.01
Plasma Total Cholesterol (mg/dL)ElevatedReducedp < 0.05

Pharmacological Potential

Given its mechanism of action and demonstrated effects on insulin sensitivity and lipid metabolism, this compound holds promise as a therapeutic agent for:

  • Type 2 Diabetes : By enhancing insulin signaling pathways.
  • Non-Alcoholic Fatty Liver Disease : By ameliorating symptoms associated with hepatic lipid accumulation .

Wirkmechanismus

CX08005’s mechanism involves binding to the catalytic P-loop of PTP1B and TCPTP. By inhibiting these enzymes, it enhances insulin signaling and glucose uptake . The molecular targets and downstream pathways affected by this compound remain an active area of research.

Vergleich Mit ähnlichen Verbindungen

CX08005 zeichnet sich durch seine duale Hemmung von PTP1B und TCPTP aus. Ähnliche Verbindungen könnten andere PTP-Inhibitoren umfassen, aber nur wenige weisen dieses substrat-kompetitive Profil auf.

Biologische Aktivität

CX08005 is a novel compound recognized for its role as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which has significant implications for enhancing insulin sensitivity, particularly in models of obesity and metabolic disorders. This article explores the biological activity of this compound, summarizing its mechanism of action, effects on glucose metabolism, and potential therapeutic applications based on diverse research findings.

This compound exhibits competitive inhibition of PTP1B, with an IC50 value ranging from 0.75 to 0.781 μM . The compound binds to the catalytic P-loop of the enzyme, disrupting its phosphatase activity, which is crucial for insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake in various tissues.

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly enhances insulin-induced glucose uptake in adipocytes (3T3-L1 cells) and myotubes (C2C12 cells). The compound increases the phosphorylation of insulin receptor substrates (IRS) and downstream signaling molecules in hepatocytes, indicating a robust enhancement of insulin sensitivity .

In Vivo Studies

In vivo studies involving diet-induced obese (DIO) mice and KKAy mice provide compelling evidence for the efficacy of this compound:

  • Glucose Tolerance Tests (GTT) : this compound administration improved glucose tolerance in DIO mice in a dose-dependent manner. Mice treated with 50-200 mg/kg/day exhibited significant reductions in blood glucose levels post-glucose challenge .
  • Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) : Treatment with this compound resulted in decreased HOMA-IR values, indicating improved insulin sensitivity .
  • Hyperinsulinaemic-Euglycaemic Clamp : This technique revealed enhanced insulin-stimulated glucose disposal rates in both muscle and fat tissues following this compound treatment .

Effects on Lipid Metabolism

Recent studies have also investigated the impact of this compound on hepatic lipid accumulation and microcirculation dysfunction associated with non-alcoholic fatty liver disease (NAFLD):

  • Reduction in Hepatic Lipids : In KKAy mice, this compound treatment led to a 16.5% reduction in hepatic triglyceride content, as confirmed by biochemical assays and B-ultrasound analysis .
  • Improvement in Microcirculation : The compound ameliorated microcirculatory dysfunction by increasing red blood cell velocity and reducing leukocyte adhesion in hepatic venules, suggesting potential benefits for NAFLD patients .

Summary of Key Findings

Study AspectFindings
IC50 Value 0.75 - 0.781 μM
Mechanism Competitive inhibition of PTP1B
In Vitro Effects Enhanced glucose uptake in adipocytes/myotubes
In Vivo Effects Improved GTT and HOMA-IR in DIO/KKAy mice
Lipid Metabolism Reduced hepatic triglycerides
Microcirculation Increased RBC velocity; reduced leukocyte adhesion

Case Studies

  • Study on Insulin Sensitivity : A study involving DIO mice demonstrated that after two weeks of treatment with this compound at doses of 50 mg/kg/day, there was a significant reduction in blood glucose levels during ITT tests, indicating enhanced insulin sensitivity compared to control groups .
  • NAFLD Implications : Another investigation focused on KKAy mice showed that this compound not only reduced hepatic lipid accumulation but also improved microcirculatory parameters associated with NAFLD, suggesting its potential as a therapeutic agent for metabolic liver diseases .

Eigenschaften

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX08005
Reactant of Route 2
Reactant of Route 2
CX08005
Reactant of Route 3
Reactant of Route 3
CX08005
Reactant of Route 4
CX08005
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CX08005
Reactant of Route 6
Reactant of Route 6
CX08005

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.